- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)
943749-58-4 structure
Product Name:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
Numéro CAS:943749-58-4
Le MF:C9H8BrNO
Mégawatts:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361
Update Time:2025-06-28
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Propriétés chimiques et physiques
Nom et identifiant
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- Piscine à noyau: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- La clé Inchi: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- Sourire: O=C1CC2C(=C(C=CC=2)Br)CN1
Propriétés calculées
- Qualité précise: 224.97893g/mol
- Masse isotopique unique: 224.97893g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 195
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 29.1Ų
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-1g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 1g |
$480 | 2023-09-07 | |
| Chemenu | CM424321-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM424321-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1050517-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$420 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1050517-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 1g |
$1050 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
| Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 95% | 100mg |
$279.0 | 2025-04-15 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Référence
Méthode de production 2
Conditions de réaction
Référence
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Référence
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Référence
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Référence
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Compounds and uses thereof, World Intellectual Property Organization, , ,
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Littérature connexe
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) Produits connexes
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- 1417301-91-7(1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
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